NHS-PEG4-(m-PEG4)3-ester
Overview
Description
NHS-PEG4-(m-PEG4)3-ester is a branched PEG derivative with a terminal NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The molecular formula of this compound is C60H110N6O28 . The PEG Molecular Weight is 1363.6 g/mol .Chemical Reactions Analysis
The NHS ester in this compound can react with primary amines (-NH2) to form stable amide bonds . This makes it useful for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules .Scientific Research Applications
Bioactive Hydrogels : NHS-PEG4-based linkers like Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) are used in PEG hydrogels for regenerative medicine and drug delivery. This type of linker facilitates the incorporation of bioactive factors into PEG hydrogel networks, enhancing cell adhesion and material interactions (Browning et al., 2013).
Micropatterned Three-Dimensional Culture : NHS-PEG4 esters are utilized in the creation of photodegradable gelatin hydrogels. These hydrogels are significant for micropatterned three-dimensional cultures, showcasing their utility in tissue engineering applications (Tamura et al., 2015).
PEGylation in Biopharmaceuticals : NHS-PEG4 compounds are pivotal in the PEGylation of peptides and proteins in the biopharmaceutical industry. This process enhances bioavailability and reduces immunogenicity of therapeutic agents, demonstrating the crucial role of NHS-PEG4 in drug development (Crafts et al., 2016).
Tissue Adhesives : NHS-PEG4 derivatives are employed in developing strong, tunable tissue adhesives with applications in wound healing and tissue repair. These adhesives offer desirable mechanical properties and biocompatibility (Kelmansky et al., 2017).
Nanohydrogels for Drug Delivery : NHS-PEG4 is used in the formation of nanohydrogels for pH-responsive drug delivery. This highlights its application in developing novel carriers for anticancer therapies (Farzanfar et al., 2021).
Mechanism of Action
Target of Action
NHS-PEG4-(m-PEG4)3-ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins with primary amines (-NH2), such as proteins and amine-modified oligonucleotides .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group in the compound can react with primary amines (-NH2) on the target protein very readily at pH 7-9 to form a stable, irreversible amide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the alteration of cellular processes that depend on these proteins, potentially leading to various biological effects.
Action Environment
The action of this compound is influenced by the pH of the environment. The NHS ester group in the compound reacts with primary amines (-NH2) on the target protein very readily at pH 7-9 . Therefore, the compound’s action, efficacy, and stability may be affected by factors that alter the pH of its environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
NHS-PEG4-(m-PEG4)3-ester interacts with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The interaction occurs through the terminal NHS ester of the compound, which forms an amide bond with the primary amine, releasing the NHS .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an amide bond with primary amines. This reaction is facilitated by the NHS ester present in the compound . The resulting covalent bond allows the compound to become a part of the amine-containing molecule, potentially influencing its function and interactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would largely depend on the stability of the compound and the nature of the experiment. As a reagent grade compound, it is typically used for research purposes . Information on its long-term stability, degradation, and effects on cellular function would require specific experimental data.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the amine-containing molecule it is attached to. The hydrophilic PEG spacer in the compound can increase its solubility in aqueous media , potentially influencing its distribution.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQBAXMDMJPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110N6O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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